molecular formula C19H17Cl2NO7 B1248640 Pyralomicin 1c

Pyralomicin 1c

Cat. No.: B1248640
M. Wt: 442.2 g/mol
InChI Key: QZDFKKWMBPFPOS-WIINYEKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyralomicin 1c is a naturally occurring antibiotic compound isolated from the bacterium Microtetraspora spiralis. It belongs to the class of pyranonaphthoquinone antibiotics and exhibits notable antitumor properties, including glucosidase-inhibiting activities . The compound’s unique structure and bioactivity make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Pyralomicin 1c involves several steps, starting from simple carbohydrate precursors. The synthesis typically includes the formation of the benzopyranopyrrole core unit through a series of nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) reactions . Tailoring enzymes such as halogenases, O-methyltransferases, and N-glycosyltransferases are employed for further modifications of the core structure .

Industrial Production Methods: Industrial production of this compound is achieved through fermentation processes using genetically engineered strains of Nonomuraea spiralis. The biosynthetic gene cluster responsible for this compound production has been cloned and sequenced, allowing for optimized production in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Pyralomicin 1c undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various halogenated, methylated, and glycosylated derivatives of this compound .

Scientific Research Applications

Pyralomicin 1c has a wide range of scientific research applications:

Mechanism of Action

Pyralomicin 1c exerts its effects primarily through the inhibition of glucosidase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glucosidic bonds. This inhibition disrupts the metabolic processes of target cells, leading to their death. The molecular targets and pathways involved include the benzopyranopyrrole core unit, which interacts with the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: Pyralomicin 1c is unique due to its specific glucosidase-inhibiting activity and its potential as an antitumor agent. The presence of multiple halogenated and glycosylated derivatives further distinguishes it from other similar compounds .

Properties

Molecular Formula

C19H17Cl2NO7

Molecular Weight

442.2 g/mol

IUPAC Name

2,6-dichloro-5-hydroxy-8-methyl-1-[(1R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]chromeno[2,3-b]pyrrol-4-one

InChI

InChI=1S/C19H17Cl2NO7/c1-6-2-9(20)15(26)12-14(25)8-4-11(21)22(19(8)29-18(6)12)10-3-7(5-23)13(24)17(28)16(10)27/h2-4,10,13,16-17,23-24,26-28H,5H2,1H3/t10-,13-,16+,17+/m1/s1

InChI Key

QZDFKKWMBPFPOS-WIINYEKRSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO)Cl)O)Cl

Canonical SMILES

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)O)CO)Cl)O)Cl

Synonyms

pyralomicin 1c

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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